molecular formula C9H5BrN2 B1444414 4-Bromo-1H-indole-2-carbonitrile CAS No. 955978-74-2

4-Bromo-1H-indole-2-carbonitrile

Cat. No.: B1444414
CAS No.: 955978-74-2
M. Wt: 221.05 g/mol
InChI Key: XFDNTTNQXSIPDZ-UHFFFAOYSA-N
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Description

4-Bromo-1H-indole-2-carbonitrile is a chemical compound with the molecular formula C9H5BrN2. It belongs to the class of indole derivatives, which are significant due to their presence in various natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-indole-2-carbonitrile typically involves the bromination of indole-2-carbonitrile. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1H-indole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives .

Scientific Research Applications

4-Bromo-1H-indole-2-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as anticancer and antimicrobial properties.

    Medicine: It is explored for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1H-indole-2-carbonitrile involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various enzymes and receptors, influencing biological pathways. For example, it can inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1H-indole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and cyano groups make it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

4-bromo-1H-indole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDNTTNQXSIPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)C#N)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731116
Record name 4-Bromo-1H-indole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955978-74-2
Record name 4-Bromo-1H-indole-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955978-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1H-indole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phosphorous oxychloride (1.9 mL, 20 mmol) was added to a suspension of 4-bromo-1H-indole-2-carboxylic acid amide (1.32 g, 5.5 mmol.) in toluene (10 mL) and the mixture was stirred at reflux for 45 min. On cooling, the mixture was poured into an aqueous Na2CO3 solution (sat., 50 mL) and the mixture stirred until effervescence had subsided. The layers were separated, the aqueous phase extracted with EtOAc and the combined organic layers dried (MgSO4) and evaporated to dryness. The crude material was purified by column chromatography to afford the title compound as a solid (1.00 g, 82%).
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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